molecular formula C24H20N2O4 B2972672 (Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 2014409-55-1

(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2972672
CAS No.: 2014409-55-1
M. Wt: 400.434
InChI Key: MMPBPQQPSIKNKW-UUYOSTAYSA-N
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Description

(Z)-2-(4-Methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a heterocyclic compound featuring a benzofuro-oxazinone core substituted with a 4-methoxybenzylidene group at position 2 and a pyridin-4-ylmethyl moiety at position 6. The Z-configuration of the benzylidene double bond is critical for its stereochemical and electronic properties.

Properties

IUPAC Name

(2Z)-2-[(4-methoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-18-4-2-16(3-5-18)12-22-23(27)19-6-7-21-20(24(19)30-22)14-26(15-29-21)13-17-8-10-25-11-9-17/h2-12H,13-15H2,1H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPBPQQPSIKNKW-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including its effects on cancer cells, anti-inflammatory properties, and other pharmacological effects.

Chemical Structure and Properties

The compound has a unique structure characterized by a benzofuroxazine core with methoxy and pyridine substituents. Its molecular formula is C24H24N2O3C_{24}H_{24}N_2O_3, and it exhibits various physicochemical properties that may influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : The compound was tested against several cancer cell lines, including P388 and L1210. It exhibited notable cytotoxicity with IC50 values in the micromolar range, suggesting it may inhibit cell proliferation effectively .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and the modulation of cell cycle regulators. This aligns with findings from related compounds that target specific pathways in cancer cells .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This effect is crucial for developing therapeutics aimed at inflammatory diseases .

Antioxidant Activity

Molecular docking studies suggest that (Z)-2-(4-methoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular models. This activity could contribute to its protective effects against oxidative damage in various diseases .

Data Tables

Biological Activity Cell Line/Model IC50 (µM) Mechanism
CytotoxicityP38810.5Apoptosis induction
CytotoxicityL121012.0Cell cycle arrest
Anti-inflammatoryMacrophagesN/ACytokine inhibition
Antioxidant ActivityCellular ModelN/AFree radical scavenging

Case Studies

  • Cytotoxic Effects on Cancer Cells : A study reported that derivatives of similar compounds showed significant inhibition of proliferation in A2780 ovarian cancer cells with IC50 values comparable to established chemotherapeutics like BKM-120 .
  • Inflammation Models : In a model of acute inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, indicating its potential for therapeutic use in inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogues differ primarily in substituent groups, which influence physicochemical properties and reactivity. Key comparisons include:

Table 1: Substituent and Molecular Data Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
Target Compound 4-Methoxybenzylidene (C2), Pyridin-4-ylmethyl (C8) C₂₅H₂₁N₂O₄ 413.45 Not reported Not reported Not reported
(Z)-8-(4-Fluorophenethyl)-2-(pyridin-4-ylmethylene)-... (1:1 1,4-dioxane adduct) 4-Fluorophenethyl (C8), Pyridin-4-ylmethylene (C2) C₂₈H₂₆FN₂O₃·C₄H₈O₂ 568.62 (adduct) Not reported Not reported 1H/13C NMR, IR (C=O: ~1720 cm⁻¹)
2-(4-Chlorobenzylidene)-8-methyl-6,10-bis(4-nitrobenzylidene)-... (4a) 4-Chlorobenzylidene (C2), Pyridin-2-yl (C4) C₄₆H₃₄ClN₅O₅S 803.30 256–260 64 1H NMR δ 2.62 (N-CH₃), IR (C=O: 1721 cm⁻¹)
(Z)-2-(4-Methoxybenzylidene)-8-(pyridin-2-ylmethyl)-... (Isomer) 4-Methoxybenzylidene (C2), Pyridin-2-ylmethyl (C8) C₂₅H₂₁N₂O₄ 413.45 Not reported Not reported Not reported
Key Observations:

Substituent Electronic Effects: The 4-methoxy group in the target compound is electron-donating, enhancing resonance stabilization of the benzylidene moiety compared to electron-withdrawing groups (e.g., nitro or chloro in compound 4a ). This may increase metabolic stability but reduce electrophilic reactivity. Pyridin-4-ylmethyl at C8 (target) vs. pyridin-2-yl (compound 4a) alters steric and electronic interactions.

Synthetic Routes: Compound 4a was synthesized via condensation of benzaldehyde derivatives with spirocyclic precursors in glacial acetic acid, achieving moderate yields (64%). Chromene-derived analogues (e.g., ) employ benzoyl chloride and acetic anhydride for cyclization, suggesting divergent synthetic pathways for related scaffolds .

Spectral Characteristics: IR spectra for analogous compounds show consistent C=O stretches (~1720 cm⁻¹) and C=N stretches (~1630 cm⁻¹), confirming the oxazinone and imine functionalities . 1H NMR data for compound 4a (e.g., δ 2.62 for N-CH₃) provide benchmarks for methyl and aromatic proton assignments in the target compound.

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